2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 937602-34-1
VCID: VC13286084
InChI: InChI=1S/C17H15ClO4/c1-21-13-9-5-3-7-11(13)16(19)15(18)17(20)12-8-4-6-10-14(12)22-2/h3-10,15H,1-2H3
SMILES: COC1=CC=CC=C1C(=O)C(C(=O)C2=CC=CC=C2OC)Cl
Molecular Formula: C17H15ClO4
Molecular Weight: 318.7 g/mol

2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione

CAS No.: 937602-34-1

Cat. No.: VC13286084

Molecular Formula: C17H15ClO4

Molecular Weight: 318.7 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione - 937602-34-1

Specification

CAS No. 937602-34-1
Molecular Formula C17H15ClO4
Molecular Weight 318.7 g/mol
IUPAC Name 2-chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione
Standard InChI InChI=1S/C17H15ClO4/c1-21-13-9-5-3-7-11(13)16(19)15(18)17(20)12-8-4-6-10-14(12)22-2/h3-10,15H,1-2H3
Standard InChI Key LGKSTNVXEBFBSL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)C(C(=O)C2=CC=CC=C2OC)Cl
Canonical SMILES COC1=CC=CC=C1C(=O)C(C(=O)C2=CC=CC=C2OC)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central 1,3-diketone moiety (O=C-CHCl-CO\text{O=C-CHCl-CO}) flanked by two 2-methoxyphenyl groups. The methoxy (-OCH3_3) substituents at the ortho positions of the aromatic rings introduce steric hindrance and electronic effects, while the chlorine atom at the C2 position enhances electrophilicity. X-ray crystallography of analogous 1,3-dicarbonyl compounds reveals planar configurations around the diketone core, with torsional angles influenced by substituents .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong carbonyl stretches (νC=O\nu_{\text{C=O}}) at ~1680–1700 cm⁻¹ and C-Cl stretches at 550–600 cm⁻¹ .

  • NMR:

    • 1H^1\text{H}: Methoxy protons as singlets at δ 3.8–4.0 ppm; aromatic protons as multiplet signals at δ 6.8–8.2 ppm .

    • 13C^{13}\text{C}: Carbonyl carbons at δ 185–195 ppm; chlorine-bearing carbon at δ 60–70 ppm .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via Claisen condensation or halogenation of preformed 1,3-diketones:

  • Claisen Condensation: Reacting 2-methoxyacetophenone with a chlorinated acetylating agent (e.g., chloroacetyl chloride) under basic conditions .

  • Post-Synthetic Halogenation: Treating 1,3-bis(2-methoxyphenyl)propane-1,3-dione with chlorinating agents like NCS\text{NCS} (N-chlorosuccinimide) in the presence of a radical initiator .

Example Procedure :
A mixture of 1,3-bis(2-methoxyphenyl)propane-1,3-dione (1.0 equiv) and NCS\text{NCS} (1.2 equiv) in dichloromethane is stirred at 0°C for 2 hours. The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate) to yield the chlorinated derivative.

Reactivity Profile

  • Nucleophilic Substitution: The chlorine atom at C2 is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling access to heterocyclic derivatives .

  • Keto-Enol Tautomerism: The 1,3-diketone moiety exists in equilibrium with its enol form, facilitating chelation with metal ions and participation in cycloaddition reactions .

  • Photochemical Reactions: Upon UV irradiation, the compound undergoes 6π-electrocyclic ring closure or forms reactive intermediates for cross-coupling .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor for antioxidant agents and heterocyclic scaffolds:

  • Antioxidant Activity: Chloro-substituted 1,3-diketones exhibit enhanced radical scavenging properties compared to non-halogenated analogs. In DPPH assays, IC50_{50} values for similar compounds range from 20–50 μM .

  • Thiazoline Synthesis: Reaction with thiourea yields 2-aminothiazole derivatives, which are bioactive motifs in antimicrobial and anticancer agents .

Materials Science

  • Coordination Chemistry: The diketone moiety acts as a bidentate ligand, forming complexes with transition metals (e.g., Fe, Cu) for catalytic applications .

  • Polymer Additives: Incorporated into polymer matrices to improve thermal stability and UV resistance .

Future Directions

Research opportunities include:

  • Mechanistic Studies: Elucidating the role of the chloro substituent in photoinduced reactions .

  • Drug Discovery: Evaluating the compound’s efficacy in kinase inhibition or antimicrobial assays.

  • Green Chemistry: Developing solvent-free or catalytic syntheses to improve atom economy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator